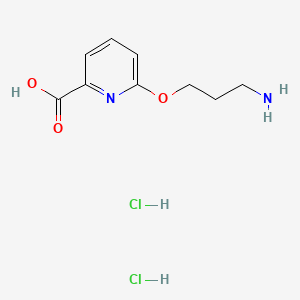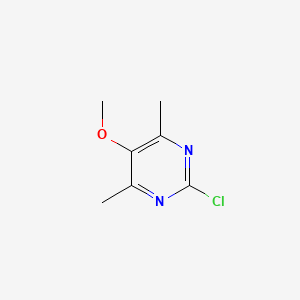
2-Chloro-5-methoxy-4,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-methoxy-4,6-dimethylpyrimidine is a heterocyclic organic compound with the molecular formula C7H9ClN2O. It is a derivative of pyrimidine, characterized by the presence of chlorine, methoxy, and dimethyl groups at specific positions on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-5-methoxy-4,6-dimethylpyrimidine involves the reaction of 2-chloro-4,6-dimethylpyrimidine with methanol under specific conditions. The reaction typically requires a catalyst and is conducted under reflux to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as salifying reaction, cyanamide reaction, and condensation reaction. These steps are optimized to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxy-4,6-dimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation/Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile used in substitution reactions. For example, reaction with aniline derivatives can yield 2-anilinopyrimidines .
Scientific Research Applications
2-Chloro-5-methoxy-4,6-dimethylpyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential kinase inhibitors and other therapeutic agents.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Agricultural Chemistry: It is explored for its potential use in the synthesis of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxy-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: Lacks the methoxy group, making it less versatile in certain chemical reactions.
2-Amino-4-chloro-6-methoxypyrimidine: Contains an amino group instead of dimethyl groups, leading to different reactivity and applications.
2,4-Dichloro-6-methylpyrimidine: Contains two chlorine atoms and a methyl group, offering different substitution patterns.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
2-chloro-5-methoxy-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C7H9ClN2O/c1-4-6(11-3)5(2)10-7(8)9-4/h1-3H3 |
InChI Key |
CNSYOPHFSJYIJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


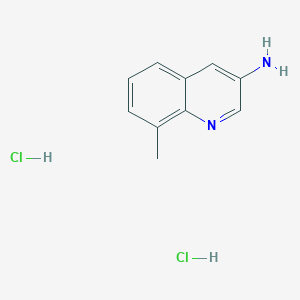
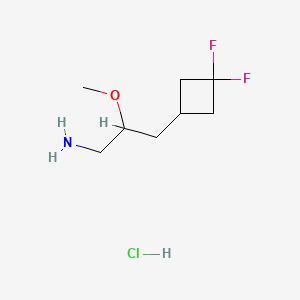
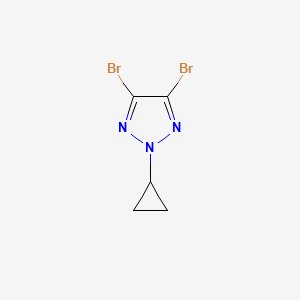
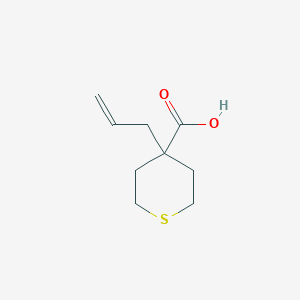
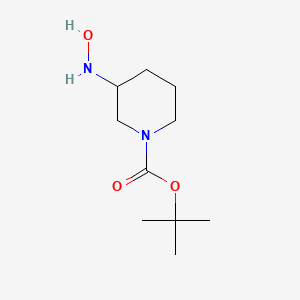
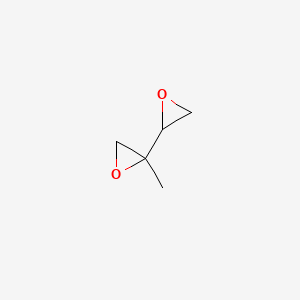
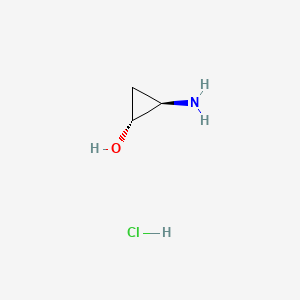
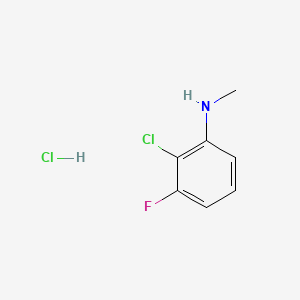
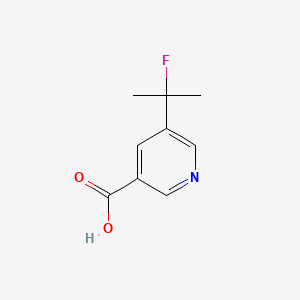
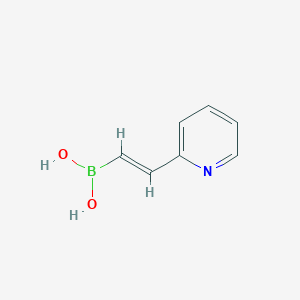
![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine dihydrochloride](/img/structure/B13455894.png)
![1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B13455903.png)
![2-(Chloromethyl)-3-methylimidazo[4,3-b][1,3]thiazolehydrochloride](/img/structure/B13455911.png)
